ZnAF-1F

Vue d'ensemble

Description

ZnAF-1F: is a highly efficient fluorophore used as a fluorescent probe for zinc ions (Zn²⁺) in cellular applications. It has a dissociation constant (Kd) value of 2.2 nanomolar, making it a powerful tool for detecting zinc ions in biological systems. The compound exhibits an excitation wavelength of 489 nanometers and an emission wavelength of 514 nanometers .

Méthodes De Préparation

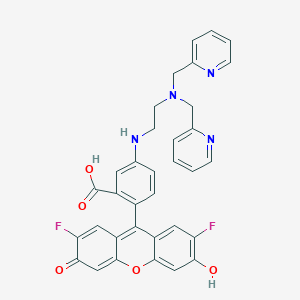

Synthetic Routes and Reaction Conditions: The synthesis of ZnAF-1F involves the use of fluorescein as the fluorophore, which is modified to include a zinc ion binding site. The binding site is typically N,N-bis(2-pyridylmethyl)ethylenediamine, which is attached to the benzoic acid moiety of fluorescein. The synthetic process includes several steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The compound is typically produced in powder form and stored at -20°C to maintain its stability. In solvent, it is stored at -80°C .

Analyse Des Réactions Chimiques

Zn²⁺ Complexation Reaction

ZnAF-1F undergoes rapid, reversible binding with Zn²⁺, triggering a fluorescence increase of up to 69-fold . The reaction follows first-order kinetics, completing within seconds under physiological conditions .

Key Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Apparent dissociation constant (K<sub>d</sub>) | 2.7 nM (pH 7.4) | |

| Stoichiometry | 1:1 (this compound:Zn²⁺) | |

| Selectivity | No interference from Ca²⁺, Mg²⁺, or pH 5.0–7.5 |

Fluorescence Activation Mechanism

The probe operates via a photoinduced electron transfer (PET) mechanism:

-

Unbound state : The ethylenediamine-Zn²⁺ receptor acts as an electron donor, quenching fluorescein emission through PET .

-

Zn²⁺ binding : Coordination of Zn²⁺ disrupts PET, restoring fluorescence .

-

pH stability : Fluorine substitution lowers the phenolic hydroxyl pK<sub>a</sub> from 6.2 (fluorescein) to 4.9, enabling stable fluorescence at pH 4.9–7.5 .

Comparative Performance

This compound outperforms earlier probes (e.g., ZnAF-1, ZnAF-2) in acidic environments:

| Probe | K<sub>d</sub> (nM) | Fluorescence Increase (vs Zn²⁺) | Stable pH Range |

|---|---|---|---|

| This compound | 2.7 | 69-fold | 4.9–7.5 |

| ZnAF-1 | 0.7 | 17-fold | 7.0–7.5 |

| ZnAF-2 | 0.4 | 51-fold | 7.0–7.5 |

Biological Reactivity

For intracellular Zn²⁺ imaging, this compound DA (diacetyl derivative) is used:

-

Membrane permeation : The diacetyl group enables passive diffusion into cells .

-

Esterase hydrolysis : Cytosolic esterases cleave the acetyl groups, releasing active this compound .

-

Retention : The deacetylated probe remains trapped intracellularly for sustained imaging .

Stability and Interference

This compound exhibits:

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure and Properties

- Molecular Formula : C34H26F2N4O5

- Molecular Weight : 608.59 g/mol

- Dissociation Constant (Kd) : 2.2 nM

- Excitation Wavelength : 489 nm

- Emission Wavelength : 514 nm

ZnAF-1F operates through a mechanism known as photoinduced electron transfer (PET) , where the interaction with Zn²⁺ ions leads to a significant increase in fluorescence intensity, allowing for precise detection of zinc concentrations in biological samples . The compound's fluorescence is stable under physiological conditions, with a pKa value shifted to 4.9 due to the presence of electron-withdrawing fluorine atoms .

Scientific Research Applications

This compound is widely utilized in various fields of research:

Chemistry

- Fluorescent Probing : Used to study zinc ion dynamics in chemical reactions and coordination chemistry.

- Quantification : Facilitates the quantification of zinc ions in complex mixtures.

Biology

- Cellular Imaging : Employed to monitor zinc ion concentrations and distribution within living cells.

- Zinc Homeostasis Studies : Assists in understanding the role of zinc in cellular processes such as signaling and enzyme activity.

Medicine

- Pathophysiological Investigations : Investigates the involvement of zinc ions in diseases such as neurodegeneration and cancer.

- Drug Development : Aids in the design of zinc-based therapeutic agents and diagnostic tools.

Industry

- Sensor Development : Applied in creating zinc-specific sensors for environmental monitoring and clinical diagnostics.

Case Study 1: Intracellular Zinc Measurement

Researchers utilized this compound DA (a diacetyl derivative) to measure intracellular Zn²⁺ levels in cultured cells and hippocampal slices. The ability of this compound DA to permeate cell membranes allowed for real-time monitoring of zinc fluctuations during cellular processes .

Case Study 2: Zinc's Role in Neurodegenerative Diseases

A study investigated the role of zinc ions in neuronal signaling pathways using this compound. The results indicated that fluctuations in intracellular zinc levels could influence neurodegenerative processes, highlighting the probe's potential for studying neurological disorders .

Mécanisme D'action

The mechanism of action of ZnAF-1F involves the binding of zinc ions to the N,N-bis(2-pyridylmethyl)ethylenediamine moiety, which is attached to the fluorescein fluorophore. This binding inhibits the PET mechanism, resulting in a significant increase in fluorescence intensity. The fluorescence response is highly selective for zinc ions and is not significantly affected by other metal ions such as calcium and magnesium .

Comparaison Avec Des Composés Similaires

ZnAF-2F: Another member of the ZnAF family, with similar fluorescence properties but slightly different binding characteristics

FluoZin-3: A commercially available zinc ion fluorescent probe with different excitation and emission wavelengths

Uniqueness of ZnAF-1F: this compound is unique due to its high selectivity and sensitivity for zinc ions, as well as its ability to function effectively under physiological conditions. Its fluorescence properties make it an excellent tool for real-time imaging and detection of zinc ions in various biological and chemical systems .

Activité Biologique

ZnAF-1F is a fluorescent probe specifically designed for the detection of zinc ions (Zn²⁺) in biological systems. This compound has garnered attention due to its high sensitivity and selectivity for Zn²⁺, making it a valuable tool in cellular imaging and biological research.

- Chemical Structure : this compound incorporates fluorescein as a fluorophore, which allows for visible light excitation and minimizes cellular damage during imaging.

- Quantum Yield : The compound exhibits low quantum yields (0.004) under physiological conditions, which significantly increases upon the binding of Zn²⁺, resulting in a fluorescence enhancement of up to 69-fold .

- Dissociation Constant (Kd) : The apparent dissociation constant for this compound is approximately 2.2 nM, indicating a high affinity for Zn²⁺ ions .

The fluorescence of this compound is primarily driven by a photoinduced electron transfer mechanism. Upon binding with Zn²⁺, the compound undergoes structural changes that enhance its fluorescence properties. Notably, it remains insensitive to other biologically relevant cations such as Ca²⁺ and Mg²⁺, ensuring specificity in cellular environments .

Stability and pH Sensitivity

This compound demonstrates stable fluorescence around neutral to slightly acidic pH levels (pKa shifted to 4.9), which is beneficial for biological applications where pH can fluctuate . This stability allows for effective monitoring of intracellular zinc levels without interference from protonation effects that typically affect other fluorescent probes.

Applications in Biological Research

This compound has been utilized in various studies to monitor zinc dynamics within living cells:

- Intracellular Imaging : The probe has been successfully used to visualize changes in intracellular Zn²⁺ concentrations in cultured cells and brain slices, providing insights into zinc's role in cellular signaling and function .

- Cellular Responses : Research indicates that fluctuations in intracellular zinc levels can influence various cellular processes including apoptosis, autophagy, and neuronal signaling pathways .

Study 1: Zinc Dynamics in Neuronal Cells

A study utilizing this compound demonstrated its effectiveness in tracking real-time changes in intracellular zinc levels during neuronal activation. The findings indicated a significant correlation between zinc influx and neuronal excitability, suggesting a critical role of zinc in synaptic transmission.

Study 2: Cancer Cell Metabolism

In another investigation, this compound was employed to assess zinc's involvement in cancer cell metabolism. The results revealed that altered zinc homeostasis could affect metabolic pathways, potentially influencing tumor growth and response to therapy.

Comparative Table of Fluorescent Probes for Zinc Detection

| Probe Name | Kd (nM) | Fluorescence Enhancement | pH Sensitivity | Other Cations |

|---|---|---|---|---|

| This compound | 2.2 | 69-fold | Stable at pH 4.9 - 7.4 | Insensitive to Ca²⁺, Mg²⁺ |

| ZnAF-2F | 3.0 | 60-fold | Less stable below pH 7.0 | Insensitive to Ca²⁺, Mg²⁺ |

| FluoZin-3 | 15 | Moderate | Sensitive to pH changes | Sensitive to Ca²⁺ |

Propriétés

IUPAC Name |

5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26F2N4O5/c35-27-14-25-31(16-29(27)41)45-32-17-30(42)28(36)15-26(32)33(25)23-8-7-20(13-24(23)34(43)44)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22/h1-10,13-17,39,41H,11-12,18-19H2,(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDBCJSXTISPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)C(=O)O)CC6=CC=CC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26F2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585020 | |

| Record name | 5-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443302-08-7 | |

| Record name | 5-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.